molecular formula C7H6BrN5 B2598887 5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine CAS No. 1152581-72-0

5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine

Cat. No.: B2598887
CAS No.: 1152581-72-0
M. Wt: 240.064
InChI Key: KQAHCNRZCOYKNZ-UHFFFAOYSA-N
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Description

5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that features a bromopyridine moiety attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromopyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the triazole ring .

Industrial Production Methods

This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Coupling Reactions:

Mechanism of Action

The mechanism of action of 5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in halogen bonding, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions facilitate the binding of the compound to its target, modulating its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-3-amine is unique due to its combination of a bromopyridine and a triazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a versatile scaffold for the development of new compounds with diverse applications in medicinal and material sciences .

Properties

IUPAC Name

5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN5/c8-5-1-4(2-10-3-5)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAHCNRZCOYKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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